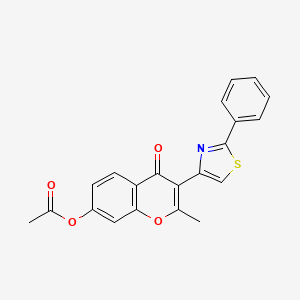

4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-(2-phenyl-4-thiazolyl)-

Beschreibung

4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-(2-phenyl-4-thiazolyl)- (CAS 3211-63-0) is a benzopyran-4-one derivative with the molecular formula C₁₈H₁₄O₄ and a molecular weight of 294.30 g/mol . Its structure features:

- An acetyloxy group at position 7, which enhances lipophilicity and metabolic stability.

- A methyl group at position 2, contributing to steric effects and electronic modulation.

- A 2-phenyl-4-thiazolyl substituent at position 3, introducing aromatic and heterocyclic diversity.

This compound is structurally classified as an isoflavone derivative, specifically 7-acetoxy-2-methylisoflavone .

Eigenschaften

CAS-Nummer |

51625-86-6 |

|---|---|

Molekularformel |

C21H15NO4S |

Molekulargewicht |

377.4 g/mol |

IUPAC-Name |

[2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate |

InChI |

InChI=1S/C21H15NO4S/c1-12-19(17-11-27-21(22-17)14-6-4-3-5-7-14)20(24)16-9-8-15(26-13(2)23)10-18(16)25-12/h3-11H,1-2H3 |

InChI-Schlüssel |

KTOJBEXIDAUIRC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CSC(=N3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.

Introduction of the thiazole ring: This step might involve the cyclization of a thioamide with a halogenated ketone.

Acetylation: The final step could be the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the chromen-4-one core.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at Position 3

- The 2-phenyl-4-thiazolyl group in the target compound introduces a fused aromatic-heterocyclic system, which may enhance π-π stacking interactions in biological targets compared to simpler phenyl (e.g., ) or thiazolyl (e.g., ) substituents.

- Compounds with 4-thiazolyl (CAS 100587-34-6) lack the phenyl substitution at the thiazole ring, reducing steric bulk and aromatic surface area .

Position 7 Modifications

- Acetyloxy (target compound) vs. hydroxy (CAS 100587-34-6): Acetyloxy improves metabolic stability by protecting against glucuronidation, whereas hydroxy groups are prone to conjugation .

- Methoxy (CAS 62100-81-6) and dimethylaminopropoxy () substituents alter electronic properties (e.g., methoxy is electron-donating, nitro is electron-withdrawing).

Position 2 Variations

- The methyl group in the target compound is conserved in CAS 100587-34-6 but absent in phenyl-substituted derivatives (e.g., ). Methyl groups at position 2 may reduce rotational freedom and enhance planarity.

Physicochemical Properties

- Melting Points : While data for the target compound are unavailable, structurally related compounds exhibit melting points ranging from 84°C (14g, ) to 178°C (8c, ), influenced by hydrogen bonding (e.g., amine derivatives ) and crystallinity.

- Lipophilicity : The acetyloxy group in the target compound likely increases logP compared to hydroxy or methoxy analogs, enhancing membrane permeability .

Biologische Aktivität

Chemical Identity:

- IUPAC Name: 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-(2-phenyl-4-thiazolyl)-

- Molecular Formula: C18H16N2O3S

- CAS Number: 137460-60-7

- Molecular Weight: 318.39 g/mol

This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the potential of benzopyran derivatives in cancer treatment. The compound has shown promising antiproliferative activity against various cancer cell lines:

-

Cell Lines Tested:

- MDA-MB-231 (breast cancer)

- HCT-15 (colon cancer)

- NCI-H23 (lung cancer)

- Findings:

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of apoptosis in cancer cells, with a noted induction rate of approximately 50.8% at a concentration of 5 μM .

- Potential inhibition of key kinases involved in cancer progression, although initial screenings indicated inactivity toward several kinases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzopyran structure can significantly affect its biological activity:

- Substitutions at the 5-, 6-, and 7-position on the benzopyran moiety were analyzed, with certain methoxy substitutions leading to decreased activity .

| Compound | Position of Substitution | IC50 (μM) against MDA-MB-231 |

|---|---|---|

| 5a | No substitution | 5.2 |

| 5b | Methoxy at 5-position | Higher than 5a |

| 5c | Methoxy at 6-position | Higher than 5a |

| 5d | Methoxy at 7-position | Higher than 5a |

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer properties, benzopyran derivatives have also been evaluated for their anti-inflammatory and antimicrobial activities:

- Compounds similar in structure have demonstrated significant anti-inflammatory effects in various models.

- Antimicrobial assays have indicated effectiveness against a range of bacterial strains, suggesting potential therapeutic applications in treating infections .

Case Study: Uterotrophic Activity

A study evaluated the uterotrophic effects of related benzopyran compounds in mature female albino rats:

- The compound exhibited uterotrophic activity based on dry uterine weight gain, with some derivatives showing up to 87% activity compared to estradiol .

Case Study: Antifertility Activity

The antifertility potential was assessed through post-coital antiimplantation tests:

Q & A

Q. What are the recommended synthetic protocols for obtaining 4H-1-Benzopyran-4-one derivatives with high purity?

- Methodological Answer : The synthesis of benzopyranone derivatives typically involves bromination or functionalization of pre-existing scaffolds. For example, bromination of 7-acetyloxy-4-methyl-2H-1-benzopyran-2-one using n-bromosuccinimide (NBS) in carbon tetrachloride under reflux with azobisisobutyronitrile (AIBN) as an initiator has been reported . Key steps include:

- Reagent Ratios : NBS (1.78 g, 0.01 mol) and AIBN (catalytic amounts).

- Reaction Conditions : Reflux at 80–90°C for 20 hours under inert atmosphere.

- Purification : Recrystallization from ethyl acetate to isolate the product.

For the target compound, introducing the 2-phenyl-4-thiazolyl moiety may require coupling reactions (e.g., Suzuki-Miyaura) with thiazole-containing boronic acids. Ensure anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Based on analogous benzopyranone safety

- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) .

- Skin/Eye Protection : Wear nitrile gloves, lab coats, and goggles. For spills, avoid dust generation and use alcohol-insoluble foam for containment .

- Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Note: Specific toxicity data (e.g., LD₅₀) for the compound are unavailable; assume acute toxicity (oral, Category 4) and design exposure controls accordingly .

Q. What analytical techniques are suitable for structural characterization of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : ¹H/¹³C NMR to confirm acetyloxy (δ ~2.3 ppm for CH₃CO) and thiazolyl proton environments (aromatic δ 7.0–8.5 ppm) .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., m/z 423.12 for C₂₁H₁₇NO₄S).

- X-ray Crystallography : If crystalline, compare bond lengths/angles with related benzothiazole derivatives (e.g., π–π interactions reported in thiazole-containing structures ).

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C to 60°C .

- Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data .

- Isotopic Labeling : Introduce ¹³C labels at suspected reactive sites (e.g., acetyloxy groups) to track chemical shifts .

Q. What experimental designs are optimal for assessing the compound’s stability under varying pH and temperature?

- Methodological Answer : Design accelerated degradation studies:

- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C. Use a C18 column and UV detection (λ = 254 nm) .

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. For solutions, incubate at 40–80°C and quantify remaining compound weekly .

- Light Sensitivity : Expose to UV (365 nm) and visible light; assess photodegradation products via LC-MS .

Q. How can the pharmacological potential of the 2-phenyl-4-thiazolyl moiety be evaluated?

- Methodological Answer : The thiazole ring is associated with bioactivity (e.g., antitumor, antiviral ). Key steps:

- In Silico Screening : Dock the compound into target proteins (e.g., HIV-1 protease) using AutoDock Vina. Compare binding affinities with known inhibitors .

- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.

- Metabolic Stability : Use liver microsomes to assess phase I/II metabolism. Identify metabolites via UPLC-QTOF-MS .

Data Gaps and Research Challenges

Q. How should researchers proceed given the lack of physicochemical data (e.g., log P, solubility) for this compound?

- Methodological Answer :

- Log P Estimation : Use computational tools (e.g., ChemAxon, ACD/Labs) to predict octanol-water partitioning. Validate via shake-flask method .

- Solubility Testing : Perform equilibrium solubility studies in PBS, DMSO, and ethanol using HPLC quantification .

- Hazard Assessment : Assume worst-case scenarios for ecotoxicity (e.g., high bioaccumulation potential) until experimental data are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.